4-(Trifluorométhyl)benzimidazole

Vue d'ensemble

Description

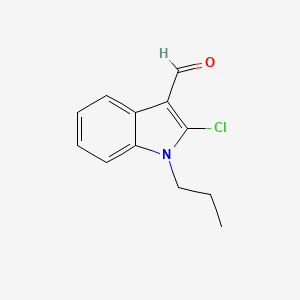

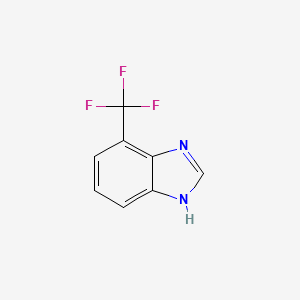

4-(trifluoromethyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C8H5F3N2 and its molecular weight is 186.13 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(trifluoromethyl)-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403001. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(trifluoromethyl)-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(trifluoromethyl)-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications de la pile à combustible à membrane échangeuse de protons à haute température

“4-(Trifluorométhyl)benzimidazole” a été utilisé dans la synthèse de nouveaux polybenzimidazoles (PBI) pour des applications de pile à combustible à membrane échangeuse de protons à haute température . Une nouvelle tétraamine, 4,4'-oxy-bis[4-(trifluorométhyl)-1,2-benzènediamine] (7), a été synthétisée par une procédure de synthèse en sept étapes à partir du 1-chloro-4-nitro-2-(trifluorométhyl)benzène (1) .

Le polybenzimidazole résultant, CF3-PBI-OO, a présenté une viscosité inhérente élevée de 2,1 dL/g, mesurée dans l'acide méthanesulfonique (MSA) avec une concentration de 0,2 g/dL à 35 ℃ . Ce polymère a démontré une conductivité protonique élevée de 115 mS/cm à 160 ℃ . La pile à combustible unique basée sur CF3-PBI-OO a démontré une densité de puissance maximale de 691 mW/cm² à 160 ℃ .

Synthèse de nouvelles tétraamines

“this compound” a été utilisé comme matière première dans la synthèse de nouvelles tétraamines . Le composé 1-chloro-4-nitro-2-(trifluorométhyl)benzène (1) a été utilisé comme matière première pour synthétiser la 4,4'-oxy-bis[4-(trifluorométhyl)-1,2-benzènediamine] (7) par une procédure de synthèse en sept étapes .

Fabrication de l'assemblage électrolyte de membrane

Le composé a été utilisé dans la fabrication de l'assemblage électrolyte de membrane (MEA) pour les piles à combustible à membrane échangeuse de protons à haute température . La membrane CF3-PBI-OO, préparée à partir de 4,4'-oxybis(acide benzoïque) (OBA) et de tétraamine (7), a démontré la combinaison optimale de propriétés avec une absorption de PA de 213% .

Mécanisme D'action

Target of Action

Benzimidazole derivatives, which include 4-(trifluoromethyl)benzimidazole, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups .

Mode of Action

For instance, some benzimidazoles work by binding to tubulin, a vital part of the cytoskeleton and mitotic spindle . This interaction can lead to changes in cell structure and function .

Biochemical Pathways

For example, some benzimidazoles have been found to inhibit the helminth-specific enzyme fumarate reductase . This inhibition can disrupt the energy metabolism of parasitic worms, leading to their death .

Pharmacokinetics

Benzimidazoles, in general, are known to have diverse pharmacokinetic properties depending on their specific chemical structure .

Result of Action

Benzimidazoles have been reported to have various effects, such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of benzimidazoles .

Analyse Biochimique

Biochemical Properties

4-(trifluoromethyl)-1H-benzimidazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways of other compounds. Additionally, 4-(trifluoromethyl)-1H-benzimidazole has been observed to bind to proteins involved in cellular signaling pathways, influencing their activity and downstream effects .

Cellular Effects

The effects of 4-(trifluoromethyl)-1H-benzimidazole on cellular processes are diverse. This compound has been found to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, 4-(trifluoromethyl)-1H-benzimidazole can alter gene expression and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in inflammatory responses and cell proliferation. Additionally, 4-(trifluoromethyl)-1H-benzimidazole can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, 4-(trifluoromethyl)-1H-benzimidazole exerts its effects through various mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For example, 4-(trifluoromethyl)-1H-benzimidazole has been shown to inhibit the activity of certain kinases, thereby affecting cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(trifluoromethyl)-1H-benzimidazole have been observed to change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Studies have shown that 4-(trifluoromethyl)-1H-benzimidazole remains stable under controlled conditions, but its degradation can be accelerated by factors such as light and temperature. Long-term exposure to 4-(trifluoromethyl)-1H-benzimidazole has been associated with changes in cellular function, including alterations in cell proliferation and gene expression .

Dosage Effects in Animal Models

The effects of 4-(trifluoromethyl)-1H-benzimidazole in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and changes in metabolic function. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Additionally, chronic exposure to high doses of 4-(trifluoromethyl)-1H-benzimidazole can result in long-term changes in organ function and overall health .

Metabolic Pathways

4-(trifluoromethyl)-1H-benzimidazole is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidation and reduction of this compound, leading to the formation of metabolites. The metabolic pathways of 4-(trifluoromethyl)-1H-benzimidazole can influence its pharmacokinetics and overall biological activity. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes .

Transport and Distribution

The transport and distribution of 4-(trifluoromethyl)-1H-benzimidazole within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, 4-(trifluoromethyl)-1H-benzimidazole can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 4-(trifluoromethyl)-1H-benzimidazole is an important factor in determining its activity and function. This compound has been observed to localize to specific cellular compartments, such as the nucleus and mitochondria. The targeting of 4-(trifluoromethyl)-1H-benzimidazole to these compartments is mediated by specific signals and post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological effects .

Propriétés

IUPAC Name |

4-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)5-2-1-3-6-7(5)13-4-12-6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGDDNPWZXAZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323083 | |

| Record name | 4-(Trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-11-0 | |

| Record name | 392-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)